

Application Notes and Protocols for Cell Viability Assay with MS8847 Treatment

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Compound of Interest

Compound Name: MS8847
Cat. No.: B12373836

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Introduction

MS8847 is a potent and selective small molecule inhibitor that functions as a proteolysis-targeting chimera (PROTAC) to degrade Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in tumorigenesis through its histone methyltransferase activity, which leads to the trimethylation of histone H3 at lysine 27 (H3K27me3) and subsequent gene silencing.[2] Aberrant EZH2 activity is implicated in the progression of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1]

MS8847 is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This degradation of EZH2 inhibits both its canonical (enzymatic) and non-canonical (scaffolding) oncogenic functions, offering a promising therapeutic strategy for EZH2-dependent malignancies.[1]

These application notes provide detailed protocols for assessing the effect of **MS8847** on cell viability in cancer cell lines, presenting representative data, and visualizing the underlying

signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the representative anti-proliferative effects of **MS8847** on common AML and TNBC cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined after 72 hours of treatment using a WST-8 cell viability assay.

Table 1: Representative IC₅₀ Values of **MS8847** in Acute Myeloid Leukemia (AML) Cell Lines

Cell Line	Cancer Subtype	IC ₅₀ (nM)
MOLM-13	AML (FLT3-ITD)	50
MV4-11	AML (FLT3-ITD)	75

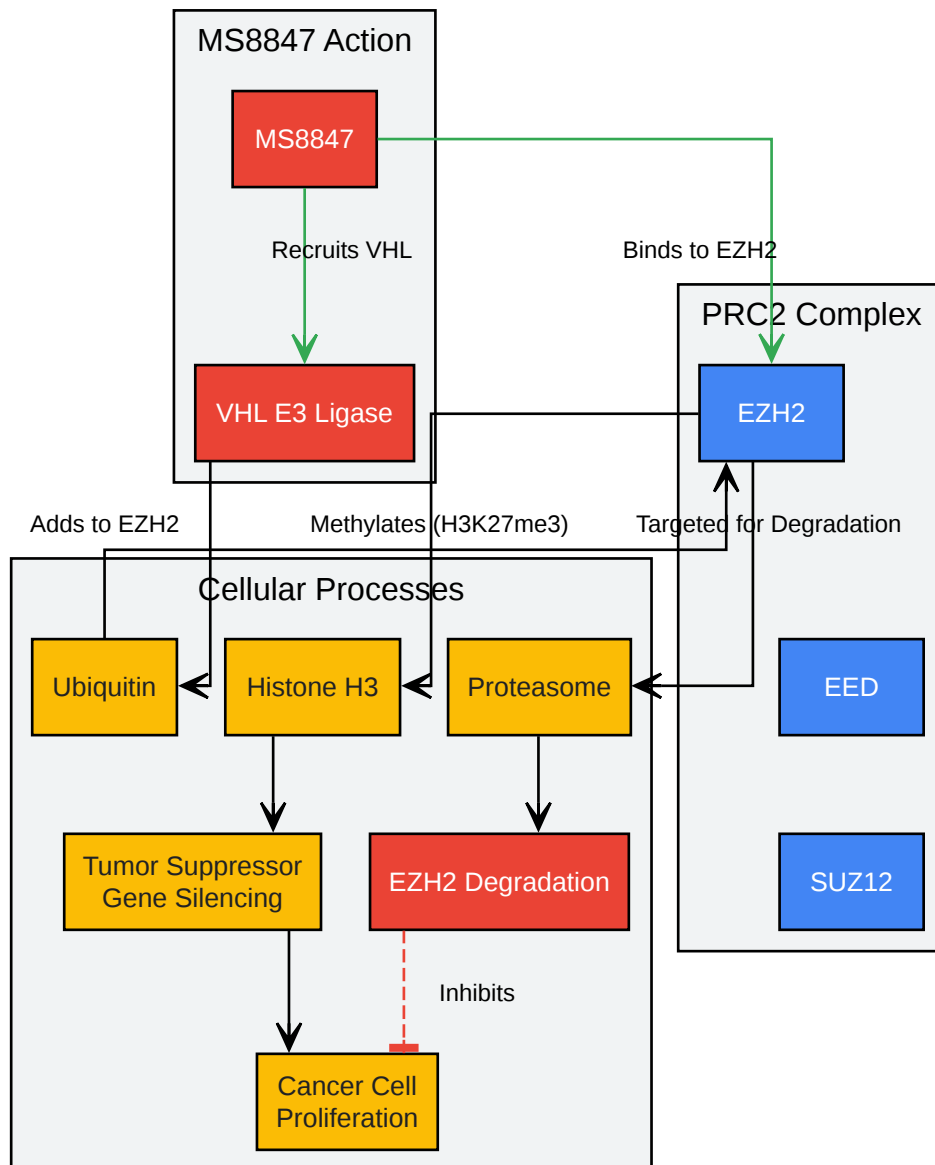
Table 2: Representative IC₅₀ Values of **MS8847** in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell Line	Cancer Subtype	IC ₅₀ (μM)
BT-549	TNBC (Mesenchymal-like)	1.8
MDA-MB-231	TNBC (Mesenchymal-like)	2.1

Note: The IC₅₀ values presented are representative and may vary depending on experimental conditions such as cell density, passage number, and assay duration.

Mandatory Visualizations

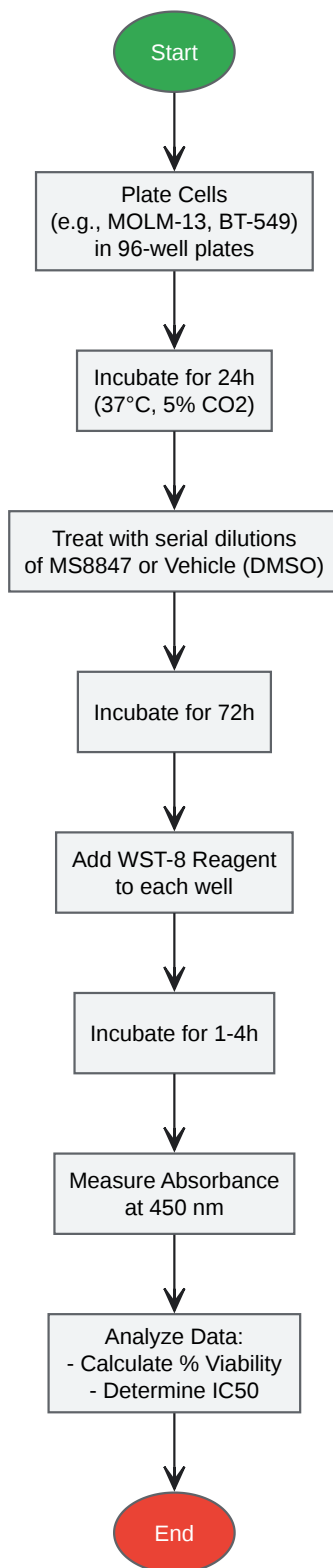
EZH2 Signaling Pathway and MS8847 Mechanism of Action



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Figure 1. EZH2 signaling and **MS8847**'s mechanism of action.

Experimental Workflow for Cell Viability Assay



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References

- [1. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld \[bioworld.com\]](#)
- [2. Suppression of Invasion and Metastasis of Triple-Negative Breast Cancer Lines by Pharmacological or Genetic Inhibition of Slug Activity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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